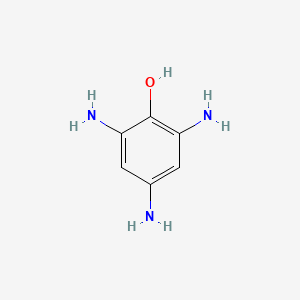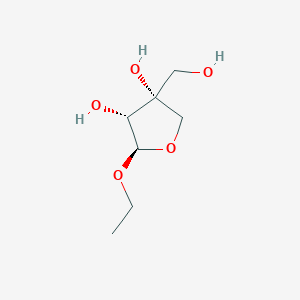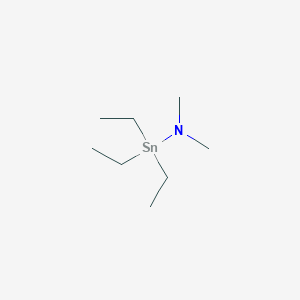
1,1,1-Triethyl-N,N-dimethylstannanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethyl-N,N-dimethylstannanamine is an organotin compound with the molecular formula C8H21NSn. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications, particularly in industrial and agricultural settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-N,N-dimethylstannanamine can be synthesized through the reaction of triethylstannyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{(C2H5)3SnCl} + \text{(CH3)2NH} \rightarrow \text{(C2H5)3SnN(CH3)2} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Triethyl-N,N-dimethylstannanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
1,1,1-Triethyl-N,N-dimethylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylstannanamine involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It can also interact with nucleic acids, potentially affecting gene expression. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Triethyl-N,N-dimethylsilanamine: Similar structure but with silicon instead of tin.
1,1,1-Triethyl-N,N-dimethylgermanamine: Similar structure but with germanium instead of tin.
Uniqueness
1,1,1-Triethyl-N,N-dimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and different coordination chemistry, making it valuable in specific industrial and research applications.
Propriétés
Numéro CAS |
1066-84-8 |
|---|---|
Formule moléculaire |
C8H21NSn |
Poids moléculaire |
249.97 g/mol |
Nom IUPAC |
N-methyl-N-triethylstannylmethanamine |
InChI |
InChI=1S/C2H6N.3C2H5.Sn/c1-3-2;3*1-2;/h1-2H3;3*1H2,2H3;/q-1;;;;+1 |
Clé InChI |
RFNJJNTXKATYJI-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


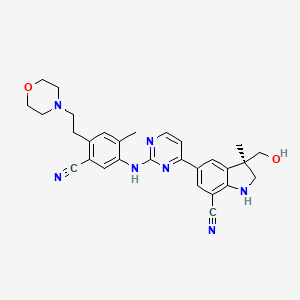
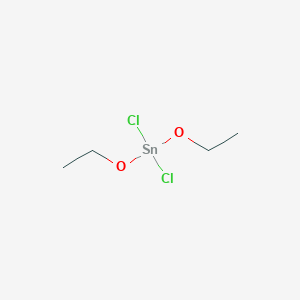
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
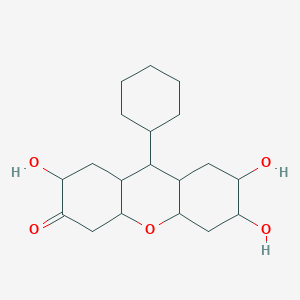

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)


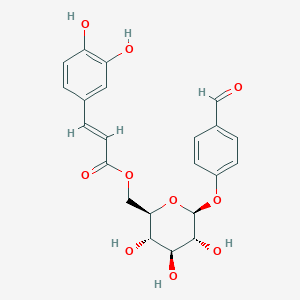
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
